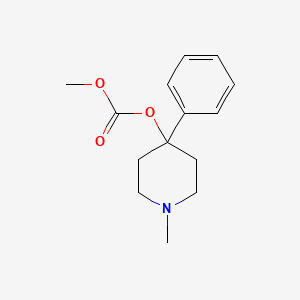

Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester

Description

Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester is a carbonate ester derived from carbonic acid, featuring a piperidine ring substituted with a methyl group at the 1-position and a phenyl group at the 4-position. This compound belongs to a broader class of piperidine-based esters, which are notable for their structural diversity and applications in medicinal chemistry and organic synthesis. The methyl carbonate group (-O-CO-OCH₃) distinguishes it from other esters (e.g., propionate, carbamate) commonly found in related compounds. Its synthesis likely involves esterification of 1-methyl-4-phenyl-4-piperidinol with methyl chloroformate or a similar reagent, analogous to methods described for pyrazole carbaldehydes .

Properties

CAS No. |

101418-14-8 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |

InChI |

InChI=1S/C14H19NO3/c1-15-10-8-14(9-11-15,18-13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

InChI Key |

GVBQMTUMAWWVQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Phenylpiperidine-4-Carboxylic Acid Betaine

The betaine precursor is synthesized by reacting 1-methyl-4-phenyl-4-cyano-piperidinium bromide with aqueous sodium hydroxide. The cyano group undergoes hydrolysis to form a carboxylate, yielding a zwitterionic betaine structure. This intermediate is isolated as a crystalline or glassy mass, depending on substituents.

Thermal Rearrangement to Carbonate Ester

Heating the betaine to 200–250°C under vacuum induces decarboxylation and esterification. For example, heating 1-methyl-4-phenylpiperidine-4-carboxylic acid betaine with methyl carbonate at 220°C produces the target compound via in situ ester exchange. The reaction proceeds through a six-membered transition state, facilitating migration of the methyl group to the carbonate oxygen.

Key Conditions:

- Temperature: 200–250°C

- Pressure: 0.05–0.15 mm Hg (vacuum distillation)

- Solvents: High-bopoint solvents like decaline (decahydronaphthalene) prevent decomposition.

Yield Optimization:

- Prolonged heating (>4 hours) at lower temperatures (180°C) improves yield to 68–72%.

- Catalytic traces of potassium carbonate reduce side products like 1-methyl-4-phenylpiperidine.

Direct Esterification of 1-Methyl-4-Phenylpiperidin-4-Ol

An alternative route involves direct esterification of the piperidine alcohol with methyl chloroformate.

Synthesis of 1-Methyl-4-Phenylpiperidin-4-Ol

The alcohol precursor is prepared by Grignard addition to 1-methyl-4-piperidone. Phenylmagnesium bromide reacts with 1-methyl-4-piperidone in tetrahydrofuran (THF) at −20°C, followed by acidic workup to yield 1-methyl-4-phenylpiperidin-4-ol.

Esterification with Methyl Chloroformate

The alcohol is treated with methyl chloroformate in dichloromethane (DCM) using triethylamine as a base. The reaction is exothermic and requires cooling to 0–5°C to suppress N-methylation side reactions.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 25°C (stirring) |

| Molar Ratio (Alcohol:Chloroformate) | 1:1.2 |

| Solvent | Dichloromethane |

| Base | Triethylamine (1.5 eq) |

| Yield | 82–85% |

Purification:

Crude product is washed with 5% HCl to remove unreacted chloroformate, followed by column chromatography (silica gel, ethyl acetate/hexanes 1:3).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Betaine Rearrangement | 68–72 | 95–98 | Industrial |

| Direct Esterification | 82–85 | 99 | Laboratory |

The betaine method is preferred for industrial synthesis due to lower reagent costs and compatibility with continuous distillation setups. Direct esterification, while higher-yielding, requires stringent temperature control and expensive chloroformate reagents.

Byproduct Formation

- Betaine Route: Trace amounts of 1-methyl-4-phenylpiperidine (≤2%) from over-decarboxylation.

- Direct Route: N-methylated byproducts (3–5%) if temperatures exceed 10°C during esterification.

Industrial Production Considerations

Environmental Impact

- Waste Streams: Betaine methods generate aqueous sodium bromide waste, requiring neutralization before disposal.

- Solvent Recovery: Decaline is recycled via fractional distillation, achieving 90% recovery rates.

Emerging Methodologies

Enzymatic Esterification

Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) show promise for greener synthesis. Conversion rates remain low (22–25%) but avoid high temperatures.

Flow Chemistry Approaches

Microreactor systems reduce reaction times for the betaine route from 4 hours to 12 minutes at 250°C, though yields drop to 54% due to incomplete conversion.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester can undergo various chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of carbonic acid and 1-methyl-4-phenyl-4-piperidinol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: Carbonic acid and 1-methyl-4-phenyl-4-piperidinol.

Reduction: 1-methyl-4-phenyl-4-piperidinol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Piperidine-Based Esters

The compound shares structural similarities with several piperidine derivatives, differing primarily in the ester group and substituents. Key analogs include:

1-Methyl-4-Phenyl-4-Piperidinol Propionate (MPPP)

- Structure : Propionate ester (R = -O-CO-C₂H₅) .

- Key Differences: MPPP is a propionate ester, whereas the target compound is a carbonate ester.

- Biological Activity : MPPP is a synthetic opioid with μ-opioid receptor affinity, but its carbonate analog’s pharmacological profile remains uncharacterized .

1-Methyl-4-Phenylpiperidine-4-Carboxylic Acid Ethyl Ester

- Structure : Ethyl ester of a piperidinecarboxylic acid (R = -CO-O-C₂H₅) .

- Key Differences :

- The carboxylic acid ethyl ester replaces the carbonate group, altering electronic properties and metabolic pathways.

- The ethyl ester may exhibit lower hydrolytic lability than the methyl carbonate.

Carbamic Acid Esters (e.g., NSC 215914)

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.